Ethyl oxo(piperidin-1-YL)acetate
Overview
Description
Synthesis Analysis
The synthesis of ethyl oxo(piperidin-1-yl)acetate involves complex chemical reactions, including the Knoevenagel condensation reaction. This process is employed in the creation of ethyl 2-(4-methylbenzylidene)-3-oxobutanoate and similar compounds, using catalytic amounts of piperidine and trifluoroacetic acid under reflux conditions in benzene (Kariyappa et al., 2016). Additionally, innovative synthesis routes have been explored, such as the stereoselective intramolecular cyclization of epoxypropyl cinnamyl amines, leading to functionalized piperidines (Nair et al., 2006).
Molecular Structure Analysis
The molecular and crystal structures of compounds similar to ethyl oxo(piperidin-1-yl)acetate have been determined through X-ray diffraction analysis, revealing considerable conformational flexibility and the ability to form an extended network of intramolecular and intermolecular hydrogen bonds. These structures often form noncentrosymmetric and polysystem crystals, with molecular packing significantly influenced by hydrogen bonding (Kuleshova & Khrustalev, 2000).
Chemical Reactions and Properties
Ethyl oxo(piperidin-1-yl)acetate's chemical properties are reflected in its reactivity and interaction with other substances. The compound's impurity profile has been characterized by liquid chromatography-mass spectrometry, indicating its complex chemical behavior and the formation of byproducts during synthesis (Thomasberger et al., 1999).
Physical Properties Analysis
The compound exhibits specific physical properties, such as crystallization patterns and solubility, determined by its molecular structure. For example, the crystal and molecular structure of related ethyl acetate compounds showcase how molecular association and hydrogen bonding play a crucial role in determining physical states and solubility (Khan et al., 2013).
Chemical Properties Analysis
Analyzing ethyl oxo(piperidin-1-yl)acetate's chemical properties involves understanding its reactivity, stability, and interactions with various chemical agents. Studies on analogous compounds highlight the importance of stereochemistry in determining chemical behavior and reactivity, as seen in the synthesis and activity of acetylcholinesterase inhibitors (Sugimoto et al., 1995).
Scientific Research Applications
Alzheimer's Disease Research
Ethyl oxo(piperidin-1-YL)acetate derivatives have been synthesized and evaluated for their inhibitory activity against acetyl cholinesterase enzyme and amyloid β 42 protein, significant targets in Alzheimer's disease research. One study highlighted the synthesis of oxopyrrolidines that showed promising inhibitory activity, with specific compounds performing better than the standard drug donepezil (Mohamed, L. W., et al., 2018).
Cognitive Enhancement
Certain derivatives of Ethyl oxo(piperidin-1-YL)acetate have been synthesized and found to facilitate learning and memory in mice. This indicates their potential utility in treating cognitive impairments or enhancing cognitive abilities (Li Ming-zhu, 2012).
Antimicrobial Activity
Various derivatives of Ethyl oxo(piperidin-1-YL)acetate have been synthesized and evaluated for their antimicrobial activities. Some compounds showed promising results against different bacterial and fungal pathogens, indicating their potential in developing new antimicrobial agents (Srinivasan, S., et al., 2010).
Antibacterial Research
Research on Ethyl oxo(piperidin-1-YL)acetate derivatives has also demonstrated their efficacy as antibacterial agents. Specific compounds showed notable activity against a range of bacterial strains, highlighting their potential in developing new antibacterial treatments (Iqbal, K., et al., 2017).
Antitumor Activity
Compounds containing Ethyl oxo(piperidin-1-YL)acetate structures have been isolated from natural sources and shown to possess antitumor activities. This opens up possibilities for their use in cancer treatment or as a basis for developing new anticancer drugs (Das, B., et al., 2007).
Safety And Hazards
While specific safety and hazard information for Ethyl oxo(piperidin-1-YL)acetate is not available, general safety measures for handling similar compounds include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding contact with eyes, skin, or clothing, avoiding ingestion and inhalation, and avoiding dust formation .
properties
IUPAC Name |
ethyl 2-oxo-2-piperidin-1-ylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-2-13-9(12)8(11)10-6-4-3-5-7-10/h2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASBDXHCMVYVJQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)N1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60201157 | |
Record name | Ethyl 1-piperidineoxoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60201157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl oxo(piperidin-1-YL)acetate | |
CAS RN |
53074-96-7 | |
Record name | Ethyl α-oxo-1-piperidineacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53074-96-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl oxo(piperidin-1-yl)acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053074967 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl Oxo(Piperidin-1-Yl)Acetate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02419 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ethyl 1-piperidineoxoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60201157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 1-piperidineoxoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.022 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL OXO(PIPERIDIN-1-YL)ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D7IIF4X1TU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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